molecular formula C7H13NO2 B2896544 2-[Cyclobutyl(methyl)amino]acetic acid CAS No. 1497315-37-3

2-[Cyclobutyl(methyl)amino]acetic acid

Cat. No.: B2896544
CAS No.: 1497315-37-3
M. Wt: 143.186
InChI Key: XRQBSGYZQHUSIJ-UHFFFAOYSA-N
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Description

2-[Cyclobutyl(methyl)amino]acetic acid is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol It is a derivative of glycine, where the amino group is substituted with a cyclobutyl(methyl)amino group

Chemical Reactions Analysis

Types of Reactions

2-[Cyclobutyl(methyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[Cyclobutyl(methyl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Cyclobutyl(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl(methyl)amino group can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Cyclobutyl(methyl)amino]acetic acid is unique due to the presence of both a cyclobutyl and a methyl group attached to the amino acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[cyclobutyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(5-7(9)10)6-3-2-4-6/h6H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQBSGYZQHUSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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